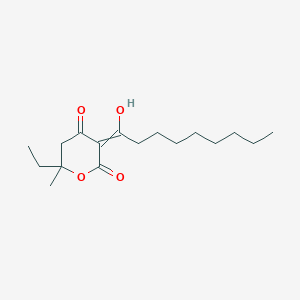
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione is a complex organic compound with a unique structure It belongs to the class of oxane derivatives and is characterized by the presence of multiple functional groups, including hydroxyl and carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Ethyl-3-(1-hydroxyheptylidene)-6-methyloxane-2,4-dione
- 6-Ethyl-3-(1-hydroxydecylidene)-6-methyloxane-2,4-dione
- 6-Ethyl-3-(1-hydroxyundecylidene)-6-methyloxane-2,4-dione
Uniqueness
6-Ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and physical properties. These unique features make it a valuable compound for various applications and differentiate it from other similar compounds.
Propriétés
Numéro CAS |
89706-99-0 |
|---|---|
Formule moléculaire |
C17H28O4 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
6-ethyl-3-(1-hydroxynonylidene)-6-methyloxane-2,4-dione |
InChI |
InChI=1S/C17H28O4/c1-4-6-7-8-9-10-11-13(18)15-14(19)12-17(3,5-2)21-16(15)20/h18H,4-12H2,1-3H3 |
Clé InChI |
QGIDJCWWAUSFGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=C1C(=O)CC(OC1=O)(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


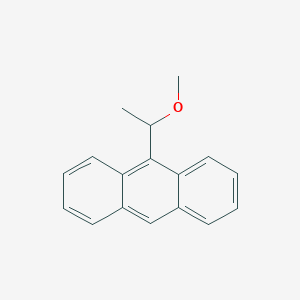
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
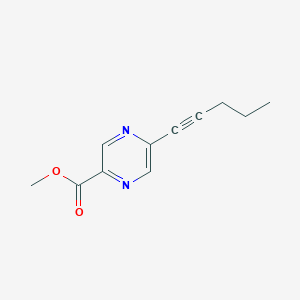
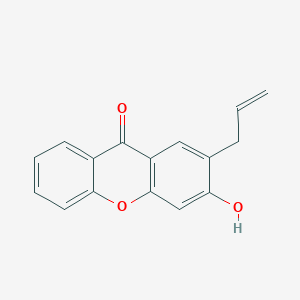
![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
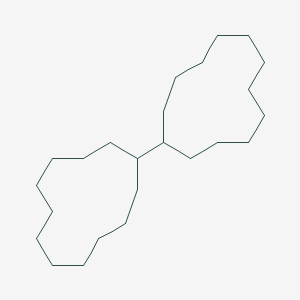
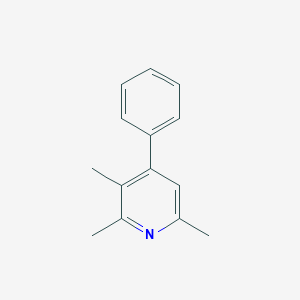
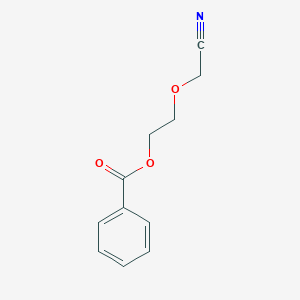
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)

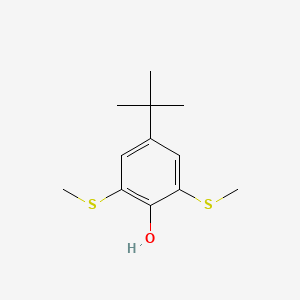
![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)
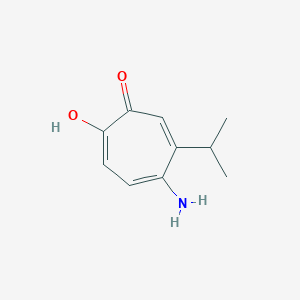
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)
